4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline
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Overview
Description
4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is a chemical compound with the molecular formula C16H14FN3. It is characterized by the presence of a fluorine atom, an imidazole ring, and an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline typically involves the reaction of 4-fluorobenzylamine with 4-(1H-imidazol-1-yl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine or nitroso derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is not fully understood. it is believed to interact with various molecular targets through its imidazole and aniline moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)aniline
- 4-fluoroaniline
- N-(4-(1H-imidazol-1-yl)phenyl)benzamide
Uniqueness
4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is unique due to the combination of its fluorine atom, imidazole ring, and aniline group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
4-fluoro-N-[(4-imidazol-1-ylphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c17-14-3-5-15(6-4-14)19-11-13-1-7-16(8-2-13)20-10-9-18-12-20/h1-10,12,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXGNKHCUZDMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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